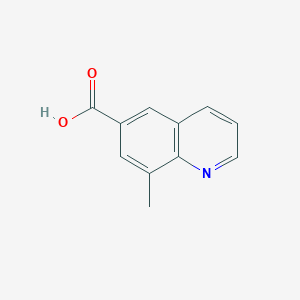

8-Methylquinoline-6-carboxylic acid

Description

Significance of the Quinoline (B57606) Moiety as a Synthetic Platform

The quinoline ring system is a privileged structure in drug discovery and materials science. frontiersin.orgrsc.org Its aromatic nature and the presence of a nitrogen atom provide a unique combination of rigidity and reactivity, making it an ideal starting point for the synthesis of complex molecular targets. The functionalization of the quinoline core at its various positions can dramatically influence the molecule's electronic properties, solubility, and biological activity, allowing chemists to fine-tune its characteristics for specific applications. frontiersin.org

Overview of Functionalized Quinolines in Chemical Sciences

Functionalized quinolines have demonstrated a remarkable range of applications. They are integral to the development of pharmaceuticals, with quinoline-based compounds exhibiting antimalarial, antibacterial, anticancer, and antiviral properties. frontiersin.orgckthakurcollege.net In materials science, quinoline derivatives are utilized in the creation of dyes, sensors, and organic light-emitting diodes (OLEDs) due to their unique photophysical properties. ckthakurcollege.net The synthesis of these functionalized quinolines often relies on well-established named reactions, which have been refined over the years to improve yields and accommodate a wider variety of substituents. rsc.orgnih.gov

Positional Isomerism of Carboxylic Acid and Methyl Substituents on the Quinoline Scaffold

A comparison of known methylquinoline carboxylic acid isomers illustrates this diversity. While detailed experimental data for 8-methylquinoline-6-carboxylic acid is scarce, information on related isomers provides valuable context.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted XLogP3 |

|---|---|---|---|

| This compound | C11H9NO2 | 187.19 | 2.1 |

| 3-Methylquinoline-4-carboxylic acid | C11H9NO2 | 187.19 | 2.1 |

| 6-Methylquinoline-8-carboxylic acid | C11H9NO2 | 187.20 | 2.1 |

| 8-Bromo-6-methylquinoline-3-carboxylic acid | C11H8BrNO2 | 266.09 | - |

Note: Data for this compound and its isomers are based on predicted values from PubChem where experimental data is unavailable. uni.luuni.lusigmaaldrich.com

Research Gaps and Opportunities Pertaining to this compound

Despite the broad interest in quinoline chemistry, a significant research gap exists for This compound . A thorough review of the scientific literature reveals a lack of experimental studies on its synthesis, characterization, and potential applications. Publicly available data is largely limited to predicted properties from computational models. uni.luuni.lu

This absence of research presents a compelling opportunity for the scientific community. The unique substitution pattern of this compound could lead to novel chemical reactivity and biological activity. Exploring its synthesis through established methods, such as the Doebner-von Miller or Skraup reactions, could provide a viable pathway to this unexplored molecule. wikipedia.orgchemistry-online.comwikipedia.org Subsequent investigation into its properties could uncover new leads for drug discovery or the development of advanced materials.

Detailed Research Findings

As noted, specific research findings for this compound are not currently available in the public domain. However, based on the established chemistry of quinolines, several key areas of investigation can be proposed.

Potential Synthetic Routes

The synthesis of quinoline derivatives is a well-established area of organic chemistry. Two classical methods, the Doebner-von Miller reaction and the Skraup synthesis, are particularly relevant for the potential preparation of this compound. wikipedia.orgchemistry-online.comwikipedia.org

Doebner-von Miller Reaction: This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org For the synthesis of this compound, a potential starting material would be an appropriately substituted aniline reacting with a suitable three-carbon α,β-unsaturated carbonyl precursor. The reaction is often catalyzed by strong acids. wikipedia.org

Skraup Synthesis: The Skraup synthesis is a cyclization reaction between an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid. chemistry-online.comwikipedia.org By using a substituted aniline, this method could potentially be adapted to produce the desired this compound.

The table below outlines the basic components of these potential synthetic approaches.

| Synthetic Route | Key Reactants | General Conditions |

|---|---|---|

| Doebner-von Miller Reaction | Substituted Aniline, α,β-Unsaturated Carbonyl Compound | Acid Catalysis |

| Skraup Synthesis | Substituted Aniline, Glycerol, Oxidizing Agent | Sulfuric Acid |

The successful synthesis of this compound would open the door to a full characterization of its physicochemical properties and an exploration of its potential applications.

Structure

3D Structure

Properties

IUPAC Name |

8-methylquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-5-9(11(13)14)6-8-3-2-4-12-10(7)8/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSKTDIRLHAAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926217-76-7 | |

| Record name | 8-methylquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 8 Methylquinoline 6 Carboxylic Acid and Its Analogs

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, primarily through nucleophilic acyl substitution.

The conversion of carboxylic acids to esters, known as esterification, is a fundamental reaction in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is a common method. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and all steps are reversible. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com

For instance, 4,8-dichloro-6-methylquinoline-3-carboxylic acid can be converted to its corresponding ethyl ester by reacting it with ethanol (B145695) in the presence of a dehydrating agent under reflux conditions. Similarly, methyl quinoline-6-carboxylate and methyl quinoline-8-carboxylate are the methyl ester derivatives of their respective quinoline (B57606) carboxylic acids. nih.govcymitquimica.com A one-pot protocol for the synthesis of carboxyl-substituted bisquinoline systems involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis to yield the carboxylic acid derivatives. researchgate.net

| Reactant | Reagent(s) | Product | Reference(s) |

| 4,8-dichloro-6-methylquinoline-3-carboxylic acid | Ethanol, Dehydrating agent | 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester | |

| 8-hydroxyquinolines | Ethyl 2-(halomethyl)quinoline-3-carboxylates | Carboxyl-substituted bisquinoline systems | researchgate.net |

This table summarizes esterification reactions of 8-methylquinoline-6-carboxylic acid analogs.

Amides are typically synthesized from carboxylic acids via nucleophilic acyl substitution. masterorganicchemistry.comvanderbilt.edu However, the direct reaction is often challenging because amines, being basic, tend to deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.orglibretexts.org This can be overcome by activating the carboxylic acid. One common method involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acid chloride. libretexts.orglibretexts.orgrsc.org The resulting acid chloride can then readily react with an amine to form the amide. rsc.org Another approach utilizes coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) which facilitates amide bond formation by making the hydroxyl group of the carboxylic acid a better leaving group. libretexts.orglibretexts.org

For example, the synthesis of 8-aminoquinoline (B160924) amides of ursonic and oleanonic acid involves the conversion of the triterpenoic acid to its acyl chloride using oxalyl chloride, followed by the addition of 8-aminoquinoline. mdpi.com Similarly, substituted 8-hydroxy-N-phenylquinoline-2-carboxamides have been synthesized by condensing activated 8-hydroxyquinoline-2-carboxylic acid with substituted anilines in the presence of phosphorus trichloride. nih.gov A series of quinoline-8-carboxamides were prepared through various methods, including the reaction of 2-(alkyl/aryl)-8-bromoquinolines with trimethylsilyl (B98337) isocyanate following a lithium-bromine exchange. acs.org

| Carboxylic Acid Derivative | Amine | Coupling Agent/Method | Amide Product | Reference(s) |

| 3-Oxo-olean-12-en-28-oic acid | 8-Aminoquinoline | Oxalyl chloride | 3-Oxo-olean-12-en-28-oic acid 8-aminoquinoline amide | mdpi.com |

| 8-Hydroxyquinoline-2-carboxylic acid | Substituted aniline (B41778) | Phosphorus trichloride | Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides | nih.gov |

| 2-(Alkyl/aryl)-8-bromoquinolines | Trimethylsilyl isocyanate | Lithium-bromine exchange | 2-Substituted quinoline-8-carboxamides | acs.org |

This table illustrates the synthesis of amides from derivatives of this compound.

Beyond esterification and amidation, the carboxylic acid group can undergo other important transformations. For instance, the methyl group of 8-methylquinoline (B175542) compounds can be directly oxidized to a carboxylic acid using nitric acid in the presence of sulfuric acid and a heavy metal catalyst. google.com This method provides a direct route to quinoline carboxylic acids. google.com Furthermore, the carboxylic acid functionality can be reduced to an alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. libretexts.org This reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org

Reactions Involving the Methyl Group at the C-8 Position

The methyl group at the C-8 position of the quinoline ring is a site for various functionalization reactions, particularly C(sp³)–H bond activation.

The C(sp³)–H bond of the 8-methyl group is relatively inert, making its functionalization challenging. researchgate.net However, the presence of the nitrogen atom in the quinoline ring facilitates these reactions by acting as a chelating directing group, enabling the formation of cyclometallated complexes with various transition metals. nih.gov This has led to the development of numerous strategies for C(sp³)–C and C(sp³)–X bond formation. nih.gov

Transition metal catalysis, particularly with rhodium(III) and ruthenium(II), has been instrumental in the functionalization of the 8-methyl group. For example, Rh(III)-catalyzed C(sp³)–H bond amidation of 8-methylquinolines has been achieved using N-hydroxyphthalimides as the amidation source, proceeding through a five-membered rhodacycle intermediate. nih.gov Similarly, Ru(II)-catalyzed amidation of 8-methylquinolines with azides provides a route to quinolin-8-ylmethanamines. researchgate.net Palladium(II) catalysis has also been employed in the dual C(sp³)–H and C(sp²)–H activation of 8-methylquinoline N-oxides. acs.orgnih.gov

| Catalyst | Reactant(s) | Functionalization | Product | Reference(s) |

| Rh(III) | 8-Methylquinoline, N-hydroxyphthalimide | Amidation | Amidated 8-methylquinoline | nih.gov |

| Ru(II) | 8-Methylquinoline, Azide | Amidation | Quinolin-8-ylmethanamine | researchgate.net |

| Pd(II) | 8-Methylquinoline N-oxide, Maleimide | Annulation | Tetracyclic scaffold | acs.orgnih.gov |

| Cp*Co(III) | 8-Methylquinoline, Alkyne | Alkenylation | Alkenylated 8-methylquinoline | acs.orgresearchgate.net |

This table highlights various C(sp³)–H bond functionalization strategies for 8-methylquinolines.

The regioselective alkenylation of the 8-methyl group has been successfully achieved using transition metal catalysis. A notable example is the Cp*Co(III)-catalyzed C(sp³)–H bond alkenylation of 8-methylquinoline with alkynes. acs.orgresearchgate.net This reaction is highly regioselective and stereoselective, tolerating a variety of functional groups under mild conditions. acs.orgresearchgate.net The proposed mechanism suggests that the reaction initiates with an external-base-assisted concerted metalation-deprotonation pathway. acs.orgresearchgate.net

Rhodium(III) catalysis has also been employed for the C8-alkenylation of isoquinolones with allenes, demonstrating the versatility of transition metal-catalyzed C-H activation for forming new carbon-carbon bonds. chemrxiv.orgchemrxiv.org These methods provide efficient and atom-economical routes to functionalized quinoline derivatives.

Direct Arylation and Thiolation of 8-Methylquinoline Derivatives

The direct functionalization of C-H bonds in quinoline derivatives is a powerful tool in synthetic chemistry, allowing for the introduction of aryl and thiol groups without the need for pre-functionalization.

Direct Arylation:

Rhodium(III)-catalyzed reactions have been developed for the direct arylation of the C(sp³)–H bond of the 8-methyl group in 8-methylquinoline derivatives. rsc.orgresearchgate.net These methods often utilize diazo compounds as the aryl source and demonstrate high chemo- and regioselectivity. rsc.orgresearchgate.net For instance, the arylation of 8-methylquinolines with diazonaphthalen-2(1H)-ones or quinone diazides, catalyzed by a Rh(III) complex, efficiently introduces naphthol and phenol (B47542) moieties. rsc.orgresearchgate.net This approach is notable for its broad substrate scope and tolerance of various functional groups. rsc.orgresearchgate.net The synthetic utility of this method has been demonstrated through gram-scale synthesis and the construction of biologically relevant molecules. rsc.orgresearchgate.net

Palladium-catalyzed direct arylation of the 8-methylquinoline core has also been achieved using aryl acylperoxides as the arylating agent. researchgate.net Furthermore, visible light-mediated, transition-metal-free photocatalytic strategies have been reported for the direct C8–H arylation of quinolines. rsc.org

A summary of representative direct arylation reactions of 8-methylquinoline derivatives is presented below:

| Catalyst/Conditions | Arylating Agent | Product | Reference |

| Rh(III) | Diazonaphthalen-2(1H)-ones/quinone diazides | 8-(Arylmethyl)quinolines | rsc.orgresearchgate.net |

| Pd(II) | Aryl acylperoxides | 8-(Arylmethyl)quinolines | researchgate.net |

| Visible light, Chlorophyll | Not Specified | C8-aryl quinolines | rsc.org |

Direct Thiolation:

While direct arylation has been more extensively studied, methods for the direct thiolation of quinoline derivatives are also emerging. These reactions provide a direct route to arylthio- and alkylthio-substituted quinolines, which are valuable intermediates in medicinal chemistry and materials science. Research in this area is ongoing to develop efficient and selective catalytic systems for the direct introduction of sulfur-containing functionalities onto the quinoline scaffold.

Oxidative Transformations of the 8-Methyl Group

The 8-methyl group of 8-methylquinoline and its derivatives is susceptible to oxidative transformations, leading to the formation of valuable functional groups such as alcohols, aldehydes, and carboxylic acids.

Palladium(II) complexes, particularly those derived from 2,6-pyridinedicarboxylic acid, have been shown to catalyze the homogeneous regioselective aerobic oxidation of 5- and 6-substituted 8-methylquinolines. rsc.orgnih.gov In a solution of acetic acid and acetic anhydride, this catalytic system primarily yields the corresponding 8-quinolylmethyl acetates, with the 8-quinoline carboxylic acids as minor products. rsc.orgnih.gov

The oxidation of 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde can be achieved using selenium dioxide in a dioxane/water mixture at reflux. nih.gov This transformation highlights the selective oxidation of the methyl group even in the presence of a hydroxyl group on the quinoline ring.

A highly selective oxidation of 3,7-dichloro-8-dichloromethyl quinoline to quinclorac (B55369) has been reported using a CoPc-Mn-Br catalytic system. researchgate.net This demonstrates the potential for selective oxidation even in complex, substituted quinoline systems.

The following table summarizes key oxidative transformations of the 8-methyl group on the quinoline core:

| Substrate | Reagent/Catalyst | Product | Reference |

| 5- and 6-substituted 8-methylquinolines | Pd(II)/2,6-pyridinedicarboxylic acid, O₂ | 8-Quinolylmethyl acetates | rsc.orgnih.gov |

| 8-Hydroxy-2-methylquinoline | Selenium dioxide | 8-Hydroxy-2-quinolinecarbaldehyde | nih.gov |

| 3,7-Dichloro-8-dichloromethyl quinoline | CoPc-Mn-Br | Quinclorac | researchgate.net |

Reactivity of the Quinoline Nitrogen Atom

Nucleophilic and Electrophilic Reactions on the Quinoline Ring System

The quinoline ring system exhibits a rich and varied reactivity towards both nucleophiles and electrophiles, a consequence of the interplay between the electron-rich benzene (B151609) ring and the electron-deficient pyridine (B92270) ring. quimicaorganica.orgresearchgate.netyoutube.com

Nucleophilic Reactions:

Nucleophilic substitution and addition reactions predominantly occur on the electron-deficient pyridine ring, typically at the C2 and C4 positions. uop.edu.pkquimicaorganica.orgquimicaorganica.org The nitrogen atom withdraws electron density from this ring, making these positions susceptible to attack by nucleophiles. numberanalytics.com

Nucleophilic Substitution: Halogenated quinolines, particularly those with halogens at the 2 and 4 positions, readily undergo nucleophilic substitution. quimicaorganica.org These reactions proceed through an addition-elimination mechanism, where the formation of a stable intermediate with the negative charge on the nitrogen atom is crucial. quimicaorganica.org

Nucleophilic Addition: Nucleophiles can add to the C2 position of the quinoline ring. quimicaorganica.org For this to occur, the delocalization of the resulting negative charge onto the nitrogen atom is essential. quimicaorganica.org Subsequent oxidation can lead to rearomatization of the pyridine ring. quimicaorganica.org Examples include reactions with organolithium reagents and sodamide. youtube.comuop.edu.pk

Electrophilic Reactions:

Electrophilic substitution reactions on the quinoline ring occur primarily on the more electron-rich benzene ring, at the C5 and C8 positions. quimicaorganica.orguop.edu.pknumberanalytics.com These reactions generally require vigorous conditions due to the deactivating effect of the nitrogen atom in the pyridine ring. uop.edu.pk

Nitration and Sulfonation: Quinoline undergoes nitration with fuming nitric acid and sulfuric acid to yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at high temperatures produces a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk

Halogenation: Bromination of quinoline with bromine in the presence of concentrated sulfuric acid results in the formation of 5-bromoquinoline (B189535) and 8-bromoquinoline. youtube.com

The presence of substituents on the quinoline ring can significantly influence its reactivity. Electron-donating groups enhance the reactivity towards electrophiles, while electron-withdrawing groups decrease it. numberanalytics.com

Role of the Quinoline Nitrogen in Directing Group Assistance (e.g., C-H activation)

The nitrogen atom of the quinoline ring plays a pivotal role in directing transition metal-catalyzed C-H activation reactions, enabling regioselective functionalization at positions that are otherwise difficult to access. nih.govnih.govnih.gov This directing group assistance is a cornerstone of modern synthetic strategies for modifying the quinoline scaffold.

The nitrogen atom can coordinate to a metal center, bringing the catalyst into close proximity to specific C-H bonds and facilitating their cleavage. nih.gov This chelation-assisted strategy allows for functionalization at the C2 and C8 positions of the quinoline ring. nih.gov For instance, numerous C-H functionalization reactions of quinoline have been reported at the C2 or C8 position due to the directing effect of the pyridine nitrogen. nih.gov

The use of a directing group can overcome the inherent reactivity patterns of the quinoline ring. nih.gov While electrophilic substitution typically occurs at C5 and C8, and nucleophilic attack at C2 and C4, directing groups can steer reactions to other positions.

Furthermore, the nitrogen atom in quinoline N-oxides also serves as a powerful directing group. rsc.orgresearchgate.netacs.org The N-oxide functionality can direct metal catalysts to the C8 position, enabling a range of C-H functionalization reactions including iodination and amidation. acs.org Mechanistic studies have revealed that the formation of an N-oxide-chelated metallocycle is a key step in achieving this unique regioselectivity. acs.org

The following table provides examples of the directing role of the quinoline nitrogen in C-H activation:

| Position Functionalized | Catalyst System | Directing Group | Reference |

| C2 | Pd, Cu, Ni, Rh, Ru, Fe, Ag | Quinoline Nitrogen | nih.gov |

| C8 | Rh(III), Ir(III) | Quinoline N-oxide | acs.org |

| Vinylic C-H | Not Specified | 8-Aminoquinoline | nih.gov |

| C4 | Ruthenium | N-(quinolin-8-yl)carboxamide | nih.gov |

Investigating Reaction Mechanisms through Isotopic Labeling and Kinetic Studies

Isotopic labeling and kinetic studies are indispensable tools for elucidating the mechanisms of reactions involving quinoline and its derivatives. These studies provide crucial insights into reaction pathways, rate-determining steps, and the nature of intermediates.

Isotopic Labeling Studies:

Isotopic labeling, often using deuterium (B1214612) (D) or carbon-13 (¹³C), allows chemists to trace the fate of specific atoms throughout a reaction. For example, in the Chichibabin reaction (amination of quinoline), isotopic labeling with ¹⁵N has been used to demonstrate that the nitrogen atom from the external amine source (e.g., sodamide) is incorporated into the quinoline ring, while the original ring nitrogen becomes the amino substituent. youtube.com This finding supports a mechanism involving nucleophilic addition, ring opening, and subsequent ring closure. youtube.com

Deuterium labeling is also employed to probe C-H activation mechanisms. The presence or absence of a kinetic isotope effect (KIE), where a C-D bond is cleaved more slowly than a C-H bond, can indicate whether C-H bond cleavage is involved in the rate-determining step of the reaction.

Recent advancements have also utilized isotopic labeling for the site-selective deuteration of pharmaceutical molecules, highlighting the practical applications of these techniques. acs.org

Kinetic Studies:

Kinetic studies, which measure reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or catalyst loading), provide quantitative data about reaction mechanisms. For example, kinetic analysis of the dearomative functionalization of quinolinium salts has helped to understand the reaction profile and propose detailed mechanisms. researchgate.net

By combining kinetic data with computational studies, such as Density Functional Theory (DFT) calculations, a more complete picture of the reaction mechanism can be developed. DFT studies on the annulation of quinolines have helped to identify the rate-limiting step and distinguish between stepwise and concerted pathways. researchgate.net

Kinetic studies have also been instrumental in understanding the role of additives in catalytic reactions. For instance, in the iridium-catalyzed amidation of quinoline N-oxides, kinetic experiments revealed that an acid additive plays a key role in the rate-determining protodemetalation step. acs.org

Coordination Chemistry and Metal Complexation of 8 Methylquinoline 6 Carboxylic Acid

Ligand Properties of Quinoline (B57606) Carboxylic Acids

Quinoline carboxylic acids, including the specific compound 8-methylquinoline-6-carboxylic acid, are a class of organic molecules that have garnered considerable attention in coordination chemistry. Their ability to bind with metal ions is a key feature, making them valuable in various chemical applications.

Chelation Modes and Coordination Sites (N, O-donor)

The structure of quinoline carboxylic acids inherently provides a bidentate chelation site. This involves the nitrogen atom of the quinoline ring and an oxygen atom from the carboxylic acid group. This N, O-donor arrangement allows the ligand to form a stable five- or six-membered ring with a metal ion. Specifically for this compound, the nitrogen at position 1 and the carboxylate oxygen at position 6 are the primary coordination sites.

The chelation is a result of the formation of a coordinate covalent bond between the lone pair of electrons on the nitrogen atom and the metal ion, and a covalent bond between the deprotonated carboxylic oxygen and the same metal ion. This dual-point attachment enhances the stability of the resulting complex, a phenomenon known as the chelate effect. The planarity of the quinoline ring system also contributes to the rigidity and stability of the coordinated structure. Studies on related 8-hydroxyquinolines further confirm that the proximity of a hydroxyl or carboxyl group to the heterocyclic nitrogen atom facilitates the formation of stable covalent complexes with a wide range of metal ions. researchgate.netnih.gov

Formation of Stable Complexes with Transition Metal Ions

This compound and its derivatives readily form stable complexes with a variety of transition metal ions. The formation of these complexes is often characterized by high formation constants, indicating a strong affinity of the ligand for the metal center. Research has demonstrated the successful synthesis and characterization of complexes with metals such as palladium(II), copper(II), zinc(II), and iron(III). researchgate.netnih.govnih.gov

The presence of the chelating nitrogen atom in 8-methylquinoline (B175542) enables the easy formation of cyclometallated complexes with various transition metals. nih.gov The stability of these complexes can be attributed to the strong N-metal and O-metal bonds. For instance, studies on similar quinoline derivatives have shown that Cu(II) complexes tend to exhibit higher stability compared to their Zn(II) counterparts. nih.gov The formation of these stable chelates is a critical aspect that underpins their application in various fields. It is speculated that the chelation with divalent metals, facilitated by the coplanarity and close proximity of the carboxylic acid and the nitrogen atom, is a key molecular mechanism. nih.gov

Structural Analysis of Metal–this compound Complexes

The three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their properties and reactivity. This section delves into the stereochemical aspects and the influence of substituents on the final coordination geometry.

Stereochemical Aspects of Complex Formation

The coordination of this compound to a metal center can lead to the formation of various stereoisomers, depending on the coordination number and geometry of the metal ion. For octahedral complexes, where three ligands coordinate to a single metal ion, facial (fac) and meridional (mer) isomers can be formed. The specific isomer obtained can be influenced by reaction conditions such as temperature, solvent, and the nature of the metal ion.

Furthermore, the planar nature of the quinoline ligand can lead to the formation of chiral-at-metal complexes. When other chiral ligands are present in the coordination sphere, diastereomeric complexes can be formed. The study of these stereochemical outcomes is essential for applications where specific spatial arrangements are required, such as in asymmetric catalysis.

Influence of Ligand Substituents on Coordination Geometry

The substituents on the quinoline ring play a significant role in modulating the electronic and steric properties of the ligand, which in turn influences the coordination geometry of the resulting metal complex. The methyl group at the 8-position of this compound, for example, can introduce steric hindrance that affects the arrangement of ligands around the metal center.

This steric bulk can influence the bond angles and distances within the coordination sphere and may favor certain coordination geometries over others. For instance, significant steric interactions introduced by substituents can lead to changes in the ligand-field strength and a tendency toward lower coordination numbers. researchgate.net In some cases, steric strain can lead to distorted geometries, deviating from ideal tetrahedral, square planar, or octahedral arrangements. The electronic effects of substituents are also important; electron-donating or electron-withdrawing groups can alter the electron density on the coordinating nitrogen and oxygen atoms, thereby affecting the strength of the metal-ligand bonds.

Applications in Catalysis

The metal complexes derived from this compound have shown promise as catalysts in various organic transformations. The presence of both a quinoline moiety and a carboxylic acid group allows for fine-tuning of the catalyst's properties.

One notable application is in palladium-catalyzed reactions. For example, Pd(II) complexes have been utilized in the catalytic aerobic oxidation of substituted 8-methylquinolines. nih.gov In these systems, the ligand facilitates the catalytic cycle, leading to the regioselective oxidation of the methyl group. The resulting products, such as 8-quinolylmethyl acetates and the corresponding 8-quinoline carboxylic acids, are valuable synthetic intermediates. nih.gov

Furthermore, the ability of the 8-methylquinoline scaffold to participate in C-H activation reactions under transition metal catalysis opens up avenues for the synthesis of functionalized quinolines. nih.gov The chelating nitrogen atom plays a crucial role in directing the metal catalyst to a specific C-H bond, enabling selective functionalization. This approach is of great importance in medicinal chemistry, where quinoline cores are prevalent. nih.gov

Metal-Catalyzed Organic Transformations Utilizing this compound as a Ligand

While specific studies focusing exclusively on this compound as a ligand are not extensively documented, the catalytic applications can be inferred from the well-established reactivity of the 8-methylquinoline scaffold. The primary role of the 8-methylquinoline moiety in metal-catalyzed transformations is to direct the activation of the C(sp³)–H bonds of the 8-methyl group. researchgate.netnih.gov The nitrogen atom of the quinoline ring coordinates to the metal center, positioning it in close proximity to the methyl group and facilitating the cleavage of a C-H bond to form a stable five-membered cyclometallated intermediate. This intermediate is the cornerstone for a variety of subsequent functionalization reactions.

Examples of metal-catalyzed organic transformations involving the 8-methylquinoline core include:

Alkylation: Rh(III)-catalyzed C(sp³)–H alkylation of 8-methylquinolines with strained olefins like oxabenzonorbornadiene has been reported to proceed with a broad substrate scope and high functional group tolerance. researchgate.net

Amidation: The direct C(sp³)–H bond amidation of 8-methylquinolines can be achieved using Rh(III) catalysts with N-hydroxyphthalimides as the amidation source, producing the corresponding amidated products in excellent yields and with high regioselectivity. researchgate.net

Acyloxylation: Copper-Palladium (CuPd) alloy nanoparticles have been utilized for the efficient C(sp³)–H acyloxylation of 8-methylquinolines, demonstrating good yields under mild conditions. researchgate.net

Alkenylation: A well-defined, air-stable Cp*Co(III) complex has been employed for the highly stereoselective and regioselective C(sp³)–H bond alkenylation of 8-methylquinoline with various alkynes. acs.org

Table 1: Examples of Metal-Catalyzed C-H Functionalization of the 8-Methylquinoline Scaffold

| Transformation | Metal Catalyst | Reactant | Functionalized Product | Reference |

| Alkylation | Rh(III) | Strained Olefins | Alkylated 8-methylquinoline | researchgate.net |

| Amidation | Rh(III) | N-hydroxyphthalimides | Amidated 8-methylquinoline | researchgate.net |

| Acyloxylation | CuPd nanoparticles | Carboxylic acids | Acyloxylated 8-methylquinoline | researchgate.net |

| Alkenylation | Cp*Co(III) | Alkynes | Alkenylated 8-methylquinoline | acs.org |

Homogeneous and Heterogeneous Catalytic Systems

The catalytic systems employing 8-methylquinoline derivatives, and by extension this compound, can be classified as either homogeneous or heterogeneous.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and the reactants exist in the same phase, typically in a liquid solution. Many of the reported metal-catalyzed C-H functionalizations of 8-methylquinolines are homogeneous systems. For instance, the Pd(II)-catalyzed aerobic oxidation of substituted 8-methylquinolines in an acetic acid solution is a prime example of a homogeneous process. nih.gov Similarly, the Rh(III) and Co(III)-catalyzed transformations are generally conducted in organic solvents where the metal-ligand complex is fully dissolved. researchgate.netacs.org

The key advantage of homogeneous catalysis is the high activity and selectivity that can be achieved due to the well-defined nature of the catalytic species and the ease of access of the reactants to the catalytic sites. However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss.

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst and the reactants are in different phases. Typically, a solid catalyst is used in a liquid or gas phase reaction. The development of heterogeneous catalysts based on quinoline derivatives is an active area of research aimed at overcoming the limitations of homogeneous systems.

An example of a heterogeneous system is the use of monodisperse CuPd alloy nanoparticles supported on reduced graphene oxide for the C(sp³)–H acyloxylation of 8-methylquinolines. researchgate.net In such a system, the catalytically active metal nanoparticles are immobilized on a solid support. This approach offers several advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved stability.

The carboxylic acid group of this compound provides a convenient anchor point for immobilization onto a solid support, such as silica, alumina, or a polymer resin. This covalent attachment can lead to robust heterogeneous catalysts with reduced leaching of the active metal species. Furthermore, organic-inorganic hybrid materials, such as those prepared by combining 8-hydroxy-2-methylquinoline with a heteropoly acid, demonstrate the potential for creating stable and reusable heterogeneous catalysts. nih.gov

Mechanistic Insights into Catalytic Cycles Involving Quinoline-Carboxylate Ligands

The mechanism of metal-catalyzed C-H functionalization of 8-methylquinolines is a well-studied process that provides a clear framework for understanding the role of the quinoline-carboxylate ligand. researchgate.netacs.orgresearchgate.net The catalytic cycle typically proceeds through the following key steps:

Coordination: The cycle begins with the coordination of the quinoline nitrogen to the metal center. In the case of this compound, the carboxylate group can also coordinate to the metal, potentially forming a more stable pre-catalyst complex.

C-H Activation: This is the rate-determining step and involves the cleavage of a C-H bond of the 8-methyl group. Mechanistic studies, including density functional theory (DFT) calculations, suggest that this step often proceeds via a concerted metalation-deprotonation (CMD) pathway. acs.org In this process, the metal center abstracts a hydrogen atom while a base (which can be an external base or the carboxylate group of another ligand) removes a proton, leading to the formation of a five-membered cyclometallated intermediate. This intermediate is a key species in the catalytic cycle. researchgate.netresearchgate.net

Functionalization: The cyclometallated intermediate then reacts with the incoming substrate (e.g., an alkyne, olefin, or amidation agent). This step can involve migratory insertion of the substrate into the metal-carbon bond.

Reductive Elimination/Product Release: The final step involves the reductive elimination of the functionalized product from the metal center. This regenerates the active catalytic species, which can then enter into a new catalytic cycle.

Theoretical and Computational Investigations of 8 Methylquinoline 6 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the behavior of molecules. For quinoline (B57606) derivatives, these methods elucidate the electron distribution and orbital energies that govern their reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic ground state properties of molecules. For derivatives of 8-methylquinoline (B175542), DFT calculations are employed to predict optimized molecular geometries, vibrational frequencies, and the distribution of electron density.

Table 1: Predicted Physicochemical Properties of 8-Methylquinoline-6-carboxylic acid

| Property | Predicted Value | Source |

| Molecular Formula | C11H9NO2 | PubChem uni.lu |

| Molecular Weight | 187.19 g/mol | Santa Cruz Biotechnology scbt.com |

| Monoisotopic Mass | 187.06332 Da | PubChem uni.lu |

| XLogP3 | 2.1 | PubChem uni.lu |

| H-Bond Donor Count | 1 | PubChem uni.lu |

| H-Bond Acceptor Count | 3 | PubChem uni.lu |

| Note: This data is computationally predicted and not from experimental or specific DFT studies. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy gap between the HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule.

For carboxylic acids, phenols, and alcohols, the correlation between HOMO energies and pKa values can be complex, and sometimes other molecular orbitals provide a better description of acid-base behavior. nih.gov In the context of 8-methylquinoline derivatives, FMO analysis helps to understand their role as ligands and substrates in catalytic reactions. The nitrogen atom's lone pair contributes significantly to the HOMO, making it a nucleophilic center, while the extended π-system of the quinoline ring contributes to both the HOMO and LUMO. The specific energies and spatial distributions of these orbitals in this compound would require dedicated computational studies.

Mechanistic Modeling of Synthetic Reactions

Computational modeling is essential for elucidating the complex mechanisms of chemical reactions, particularly in transition-metal-catalyzed C-H activation, where 8-methylquinoline is a classic substrate.

The C(sp³)–H bond of the methyl group in 8-methylquinoline is a primary target for functionalization. nih.govresearchgate.net The presence of the quinoline's nitrogen atom as a directing group facilitates this activation. Computational studies, often using DFT, have been crucial in mapping out the reaction pathways.

One of the most widely accepted mechanisms for this transformation is the Concerted Metalation-Deprotonation (CMD) pathway. acs.org In a CMD mechanism, the C-H bond cleavage and the formation of a new carbon-metal bond occur in a single, concerted transition state. This process is typically assisted by a carboxylate or carbonate base, which accepts the proton from the C-H bond. acs.org This pathway is considered lower in energy compared to alternatives like oxidative addition in many cases involving high-valent, late transition metals such as Pd(II), Rh(III), and Co(III). acs.org DFT results for the alkenylation of 8-methylquinoline catalyzed by Cp*Co(III) suggest that the initial cyclometalation proceeds via an external-base-assisted CMD pathway. acs.org

The elucidation of a reaction mechanism hinges on identifying the transition states and intermediates and calculating their relative energies. For the C-H activation of quinoline derivatives, computational chemists model the entire reaction coordinate to create a reaction energy profile.

In the context of the CMD mechanism for 8-methylquinoline, the transition state involves a cyclic arrangement where the metal center interacts with the C-H bond while a base (often a carboxylate ligand from the catalyst system) abstracts the proton. DFT studies on the C-H activation of quinoline N-oxides catalyzed by Pd(II) have shown that the energy barrier for C-H activation at the C8 position is significantly lower than at other positions under certain conditions, with a calculated transition state energy of approximately 17 kcal/mol. rsc.org While this study is on a related system (quinoline N-oxide), it highlights the power of computational analysis in determining reaction feasibility and pathways. Specific energy profiles for reactions involving this compound remain a subject for future research.

Computational modeling is invaluable for explaining and predicting the selectivity of chemical reactions. For substrates like 8-methylquinoline, the primary regioselectivity question is the activation of the C(sp³)–H bond of the methyl group over the various C(sp²)–H bonds on the aromatic rings. The directing effect of the nitrogen atom strongly favors activation at the 8-position.

Furthermore, when new chiral centers are formed, understanding stereoselectivity is critical. Cobalt(III)-catalyzed enantioselective C-H activation has been achieved through the use of novel chiral carboxylic acids, demonstrating high position, regio-, and enantio-control. chemicalbook.com Computational studies can model the transition states involving chiral ligands to rationalize the observed enantiomeric excess. For instance, in the highly stereoselective and regioselective alkenylation of 8-methylquinoline, DFT was used to support the proposed mechanism that leads to the observed product. acs.org Mechanistic studies on the amidation of quinoline N-oxides have revealed that unique regioselectivity at the C8 position is achieved through the formation of a stable N-oxide-chelated iridacycle. acs.org These findings underscore the predictive capacity of computational chemistry in designing selective transformations, a potential that could be applied to reactions of this compound.

Prediction of Spectroscopic Signatures for Novel Derivatives

The in-silico prediction of spectroscopic signatures is a powerful tool in modern chemistry, enabling researchers to estimate the spectral properties of novel molecules before their synthesis. For derivatives of this compound, computational methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can provide valuable insights into their expected spectroscopic behavior, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra.

Computational models can predict the ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. For instance, DFT calculations can determine the electron density around each nucleus, which directly correlates with the chemical shift. Recent studies on various quinoline derivatives have demonstrated that DFT calculations, often at the B3LYP level of theory, can accurately predict chemical shifts and coupling constants, which are invaluable for confirming the regioselectivity of synthetic reactions. nih.gov

Similarly, vibrational frequencies in IR and Raman spectra can be calculated to identify characteristic functional group absorptions. These calculations can help in understanding the vibrational modes of the molecule, including the stretching and bending of the carboxylic acid's O-H and C=O bonds, as well as the various C-H and C-N vibrations within the quinoline ring system. researchgate.net

UV-Vis absorption spectra, which provide information about electronic transitions, can be predicted using TD-DFT. These calculations help in understanding the relationship between the molecular structure and its color and photochemical properties. The predicted maximum absorption wavelength (λmax) can guide the design of derivatives with specific optical properties.

Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 188.07060 | 137.2 |

| [M+Na]⁺ | 210.05254 | 146.6 |

| [M-H]⁻ | 186.05604 | 139.6 |

| [M+NH₄]⁺ | 205.09714 | 156.2 |

| [M+K]⁺ | 226.02648 | 143.3 |

| [M+H-H₂O]⁺ | 170.06058 | 130.8 |

| [M+HCOO]⁻ | 232.06152 | 157.8 |

| [M+CH₃COO]⁻ | 246.07717 | 181.2 |

| [M+Na-2H]⁻ | 208.03799 | 144.6 |

| [M]⁺ | 187.06277 | 137.6 |

| [M]⁻ | 187.06387 | 137.6 |

Data calculated using CCSbase. uni.lu

These predictive methods are instrumental in the high-throughput screening of virtual libraries of novel this compound derivatives, allowing for the pre-selection of candidates with desirable spectroscopic and electronic properties for synthesis and experimental validation.

Exploration of Intermolecular Interactions and Self-Assembly (Non-Biological Focus)

The molecular structure of this compound, featuring a carboxylic acid group, a quinoline nitrogen atom, and an extended aromatic system, provides multiple sites for non-covalent interactions that can drive self-assembly into ordered supramolecular structures. Theoretical and computational investigations into related systems, particularly other quinoline carboxylic acids, offer a robust framework for predicting the intermolecular behavior of this compound. mdpi.comacs.org

The most significant intermolecular interaction is expected to be hydrogen bonding involving the carboxylic acid moiety. Carboxylic acids are well-known to form highly stable homodimeric synthons via a pair of O-H···O hydrogen bonds. This interaction is a cornerstone of crystal engineering and is often the dominant motif in the solid-state structures of carboxylic acids. stevens.edu

Furthermore, the quinoline nitrogen atom acts as a hydrogen bond acceptor. This allows for the formation of a robust supramolecular heterosynthon between the carboxylic acid group of one molecule and the pyridine-like nitrogen of another (COOH···Narom). acs.org The reliability of this particular synthon has been extensively studied and is known to be exceptionally strong, often competing with or even supplanting the carboxylic acid homodimer in co-crystal formation. rsc.org

The interplay of these interactions—strong hydrogen bonding, π–π stacking, and weaker C-H involved contacts—can lead to the formation of diverse and complex supramolecular architectures, such as tapes, sheets, and three-dimensional networks, without any biological scaffolding. The prediction and understanding of these self-assembly patterns are fundamental to the field of crystal engineering and the rational design of new materials with desired physicochemical properties.

Table 2: Common Supramolecular Synthons Potentially Formed by this compound

| Synthon Type | Interacting Groups | Interaction Type | Expected Role in Self-Assembly |

|---|---|---|---|

| Homosynthon | Carboxylic acid --- Carboxylic acid | O-H···O Hydrogen Bond | Formation of dimeric units |

| Heterosynthon | Carboxylic acid --- Quinoline Nitrogen | O-H···N Hydrogen Bond | Linking molecules into chains or networks |

Advanced Applications in Chemical Sciences

Role as a Synthetic Building Block

The inherent reactivity of its carboxylic acid group and the potential for functionalization of the quinoline (B57606) ring system position 8-Methylquinoline-6-carboxylic acid as a valuable and versatile building block in organic synthesis.

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of this compound serves as an excellent starting point for the construction of more complex and biologically relevant molecules. While direct examples of its use are not extensively documented in publicly available literature, the principles of synthetic chemistry allow for the extrapolation of its potential from related quinoline carboxylic acid derivatives. For instance, the carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, thereby opening up a plethora of synthetic possibilities.

These transformations are fundamental in medicinal chemistry for the generation of compound libraries to screen for biological activity. The quinoline core itself is a common feature in many FDA-approved drugs, and derivatives of quinoline carboxylic acids have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net The synthesis of various substituted quinolines often involves multi-step reaction sequences where a functionalized quinoline, such as this compound, can act as a key intermediate. organic-chemistry.orgnih.govtubitak.gov.tr For example, the Doebner-von Miller reaction and the Gould-Jacobs reaction are classic methods for quinoline synthesis that can be adapted to produce a wide variety of substituted derivatives. nih.gov

Intermediate in the Creation of Specialized Chemicals

Beyond the realm of pharmaceuticals, this compound and its close relatives are pivotal intermediates in the synthesis of specialized chemicals, including dyes and pigments. The quinoline ring system can be modified to create compounds with specific chromophoric properties. For example, the well-known dye Quinoline Yellow SS is synthesized through the condensation of quinaldine (B1664567) (2-methylquinoline) with phthalic anhydride, highlighting the utility of methylated quinolines in dye chemistry. chemicalbook.com While this example does not directly involve the 6-carboxylic acid derivative, it underscores the importance of the methylquinoline scaffold in producing colorants. The presence of the carboxylic acid group in this compound offers an additional site for modification, potentially allowing for the creation of dyes with altered solubility, binding properties, or color.

Contributions to Materials Science

The unique photophysical and electronic properties inherent to the quinoline ring system make its derivatives, including this compound, promising candidates for the development of advanced materials.

Integration into Polymer Systems and Coatings

The carboxylic acid functionality of this compound provides a convenient anchor point for its incorporation into polymeric structures. This can be achieved through condensation polymerization with suitable co-monomers, such as diols or diamines, to form polyesters or polyamides, respectively. The resulting polymers would possess the characteristic properties of the quinoline moiety, such as thermal stability and potential for luminescence.

Research into quinoline-containing polymers has demonstrated their potential utility in various applications. For instance, novel acrylate (B77674) monomers based on a quinoline chalcone (B49325) have been synthesized and polymerized to create materials with significant antimicrobial activity. nih.gov Furthermore, polyquinolines have been synthesized through one-pot polymerization reactions, yielding materials with high thermal stability. researchgate.net These examples, while not directly employing this compound, illustrate the principle of integrating quinoline units into polymer backbones to impart desirable functionalities. Such polymers could find use in high-performance coatings, specialty films, or as components in composite materials.

Potential in Organic Electronics and Optoelectronic Materials

Quinoline derivatives have garnered significant attention for their application in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine (B92270) ring within the quinoline structure makes these compounds good electron transporters. Furthermore, the rigid and planar structure of the quinoline ring system often leads to favorable photoluminescent properties.

Development of Sensors and Functional Materials

The ability of the quinoline scaffold to interact with various analytes, particularly metal ions, makes its derivatives promising candidates for the development of chemical sensors. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group in this compound can act as coordination sites for metal ions. This binding event can lead to a detectable change in the photophysical properties of the molecule, such as a shift in its fluorescence emission or a change in its absorption spectrum. This principle forms the basis of fluorescent chemosensors.

For example, novel fluorophores based on diaza-18-crown-6 ligands appended with 8-aminoquinoline (B160924) have been synthesized and shown to be effective chemosensors for Zn(II) ions. researchgate.net While this example uses an amino-substituted quinoline, the fundamental concept of using the quinoline core for ion recognition is transferable to this compound. By designing and synthesizing appropriate derivatives, it is conceivable to develop selective and sensitive sensors for a variety of metal ions or other analytes. Furthermore, the ability of quinoline derivatives to form stable complexes with metal ions opens up possibilities for the creation of functional materials with interesting magnetic or catalytic properties. chemimpex.com

Compound Names Table

| Compound Name |

| This compound |

| Quinoline Yellow SS |

| Quinaldine |

| Phthalic anhydride |

| Zinc(II) |

| Zn(II) |

Development of Analytical Methodologies

The development of precise and reliable analytical methods is crucial for scientific advancement. This compound and its structural analogs serve as key components in creating these new methodologies, particularly in the detection of metal ions and as reference materials for quality control.

The quinoline ring system, especially when functionalized with chelating groups like hydroxyl and carboxylic acids, is an excellent scaffold for designing reagents that can bind to metal ions. This binding can result in a measurable change in the compound's properties, such as its fluorescence, making it a valuable tool for metal ion detection.

Quinoline derivatives are widely utilized as fluorescent sensors for various metal ions due to their rigid structure, biocompatibility, and favorable photophysical properties. nanobioletters.com The core principle often involves a "turn-on" or "turn-off" fluorescence mechanism. In its unbound state, the sensor might exhibit weak fluorescence; upon binding to a specific metal ion, a stable complex forms, which can lead to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). rsc.org Conversely, some sensors experience fluorescence quenching upon metal binding (chelation-enhanced quenching or CHEQ). rsc.org

While research specifically detailing this compound as a sensor is limited, the behavior of structurally similar quinoline derivatives provides strong evidence for its potential. For instance, 8-hydroxyquinoline-2-carboxylic acid (8-HQA) has been extensively studied for its metal ion coordinating properties. uncw.edunih.gov As a tridentate ligand, it forms stable complexes with a wide array of metal ions. uncw.edu The stability constants (Log K1) for the formation of these complexes are notably high, indicating a strong binding affinity. uncw.edu This strong chelation ability is fundamental not only for detecting metal ions but also for sequestering them from a solution.

The development of fluorescent probes based on the quinoline structure has led to the successful detection of numerous metal ions critical in biological and environmental systems. These sensors can be engineered for high selectivity and sensitivity, sometimes reaching detection limits at the parts-per-billion (ppb) level. semanticscholar.org

Table 1: Examples of Quinoline Derivatives in Metal Ion Sensing

| Quinoline Derivative | Target Metal Ion(s) | Key Finding / Application | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-2-carboxylic acid (8-HQA) | Cu(II), Zn(II), Cd(II), Pb(II), La(III), Gd(III), Mg(II), Ca(II), Sr(II), Ba(II) | Forms highly stable complexes; Log K1 value for Cu(II) is 12.00. | uncw.edu |

| Quinoline-based probe | Cu(II) | Probe shows fluorescence enhancement with a binding constant of 1.37 × 104 M−1. | rsc.org |

| Quinoline and pyridylaminophenol sensor | Zn(II), Cd(II), Co(II) | Acts as a fluorescent sensor for Zn(II) and Cd(II) and a colorimetric sensor for Co(II). | nih.gov |

| Quinoline-tagged fluorescent probes | Zn(II) | Displays selective sensing of Zn(II) with detection limits of 5-10 ppb. | semanticscholar.org |

In analytical chemistry, a reference standard is a highly purified and well-characterized compound used as a calibration benchmark to ensure the accuracy and reliability of quantitative and qualitative analyses. veeprho.comcreative-biolabs.comstudyraid.com These standards are fundamental for validating analytical methods, calibrating instruments, and ensuring that results are reproducible and comparable across different laboratories. alfa-chemistry.combiocompare.com

While there is no extensive body of literature documenting this compound as an officially recognized reference standard, its intrinsic chemical properties make it a suitable candidate for such applications. Key attributes of a reliable reference standard include high purity, stability, and homogeneity, all of which are achievable for a crystalline solid compound like this compound. studyraid.com Commercial suppliers often provide this compound with purity levels of 98% or higher as determined by High-Performance Liquid Chromatography (HPLC), a testament to its suitability for analytical use. nih.gov

The process of qualifying a reference standard involves extensive characterization using various analytical techniques. veeprho.comcreative-biolabs.com For this compound, these would include:

Chromatographic Analysis: In HPLC, a reference standard is used to determine the retention time for the analyte of interest, allowing for its identification in a complex mixture. For quantitative analysis, a calibration curve is constructed using the standard at various concentrations, which is then used to determine the amount of the analyte in an unknown sample. researchgate.net The high purity of the standard is critical for the accuracy of this quantification. researchgate.net

Spectroscopic Analysis: The distinct structure of this compound provides a unique spectroscopic fingerprint.

In UV-Visible Spectroscopy , the aromatic quinoline ring system provides strong chromophores, resulting in characteristic absorption maxima that can be used for identification and quantification.

In Infrared (IR) Spectroscopy , the carboxylic acid group would show a characteristic broad O-H stretching absorption and a sharp C=O (carbonyl) stretching absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide a detailed map of the proton and carbon environments, confirming the structure and purity of the compound. The signals from the methyl group, the aromatic protons, and the carboxylic acid proton would all appear in predictable regions of the spectrum.

Given these characteristics, this compound can serve as a reliable in-house or secondary reference standard for identifying and quantifying itself or closely related derivatives in various analytical workflows.

Photocatalytic Applications of Quinoline Derivatives

Photocatalysis utilizes light to accelerate a chemical reaction in the presence of a photocatalyst. Quinoline and its derivatives are actively involved in this field, both as target molecules for degradation and as building blocks in photocatalytic synthesis. nih.gov

One significant area of research is the photocatalytic synthesis of the quinoline scaffold itself. acs.org Efficient and environmentally friendly methods are continuously sought after for constructing this important heterocyclic system. Visible-light photocatalysis has emerged as a powerful tool, allowing for the synthesis of quinoline derivatives under mild, oxidant-free conditions. acs.orgrsc.org For example, quinolin-2(1H)-ones have been synthesized from quinoline-N-oxides using a reagent-free, atom-economical photocatalytic method with low catalyst loading and high yields. rsc.org

Conversely, the stability of the quinoline ring makes it a persistent environmental pollutant, and photocatalysis offers an effective method for its degradation. Heterogeneous photocatalysis, often employing semiconductor nanoparticles like titanium dioxide (TiO₂), is used to break down quinoline in aqueous solutions. nih.gov Under UV irradiation, TiO₂ generates highly reactive oxygen species, such as hydroxyl and superoxide (B77818) radicals. nih.gov These radicals attack the quinoline molecule, leading to the cleavage of the pyridine and benzene (B151609) rings and its eventual mineralization into simpler, non-toxic compounds like CO₂, H₂O, and inorganic salts. nih.govmdpi.com Studies have shown that under optimized conditions, a high photodegradation efficiency of quinoline can be achieved. nih.gov For instance, anatase TiO₂ nanoparticles have demonstrated the ability to degrade 91.5% of quinoline in a solution under UV light. nih.gov Other photocatalysts, such as silver phosphate (B84403) (Ag₃PO₄), have also been used effectively to degrade quinoline-based dyes under visible light, highlighting the versatility of this approach. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline-4-carboxylic acids is well-established through classic named reactions like the Doebner, Pfitzinger, and Skraup syntheses. researchgate.netwikipedia.org Future research could focus on adapting and optimizing these methods for the specific synthesis of 8-Methylquinoline-6-carboxylic acid. A significant trend in chemical synthesis is the development of environmentally benign methodologies. Therefore, exploring green and sustainable routes will be a key research direction. This could involve the use of water as a solvent, microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption, and the use of reusable catalysts. researchgate.netrsc.org For instance, the Doebner-von Miller reaction, which typically uses harsh conditions, could be modified with milder catalysts and more benign reaction media. researchgate.net Furthermore, the development of one-pot, multi-component reactions would offer an efficient and atom-economical approach to synthesizing this compound and its derivatives. nih.govacs.org

Exploration of Under-explored Reactivity Profiles

The reactivity of the quinoline (B57606) nucleus is characterized by electrophilic substitution, which typically occurs at positions 5 and 8. pharmaguideline.com However, the existing methyl and carboxylic acid groups on the this compound scaffold will influence its reactivity, presenting opportunities for exploring novel chemical transformations. Future studies should investigate the regioselectivity of electrophilic substitution reactions on this specific isomer. The carboxylic acid group itself is a versatile functional handle for a variety of transformations, including amidation, esterification, and reduction, opening pathways to a diverse library of derivatives. nih.gov Moreover, the methyl group could potentially undergo oxidation or halogenation, providing further avenues for functionalization. Understanding the interplay between the directing effects of the existing substituents will be crucial for selectively modifying the quinoline core and unlocking its full synthetic potential.

Design of Advanced Catalytic Systems

Quinoline derivatives have shown significant promise as ligands in catalysis. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group in this compound can act as coordination sites for metal ions, making it a potential candidate for the development of novel catalysts. Recent research has demonstrated the use of quinoline-2-carboxylic acid units in copper-catalyzed enantioselective synthesis. acs.orgacs.org Future investigations could focus on designing and synthesizing chiral catalysts derived from this compound for asymmetric catalysis. These catalytic systems could be applied to a wide range of organic transformations, including C-C bond formation, hydrogenations, and oxidations, contributing to the development of efficient and selective synthetic methodologies.

Integration into Supramolecular Assemblies and Nanomaterials

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach for the bottom-up construction of functional materials. ub.eduic.ac.uk The planar aromatic structure of the quinoline ring and the hydrogen-bonding capability of the carboxylic acid group make this compound an excellent building block for supramolecular assemblies. Future research could explore the self-assembly of this molecule into well-defined nanostructures such as nanofibers, nanotubes, and vesicles. These supramolecular structures could find applications in areas like drug delivery, sensing, and electronics. By modifying the peripheral functional groups, it would be possible to tune the self-assembly behavior and the properties of the resulting nanomaterials, leading to the creation of "smart" materials that respond to external stimuli.

Synergistic Experimental and Computational Research Paradigms

The integration of computational chemistry with experimental research has become an indispensable tool in modern chemical sciences. frontiersin.org For a relatively unexplored molecule like this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets or other molecules. Density Functional Theory (DFT) calculations can be employed to predict spectroscopic properties, reaction mechanisms, and the stability of different conformers. Molecular docking and molecular dynamics simulations can be used to explore its potential as a ligand for various proteins, guiding the design of new bioactive compounds. nih.govfrontiersin.org A synergistic approach, where computational predictions guide experimental investigations and experimental results validate and refine computational models, will be crucial for accelerating the discovery and development of applications for this compound.

Q & A

Q. Purity Optimization :

- Use HPLC or NMR to monitor intermediate purity .

- Recrystallization from ethanol or methanol is recommended for final product purification .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- Structural Confirmation :

- Purity Assessment :

Advanced: How can researchers resolve contradictions in reported biological activity data for quinoline carboxylic acid derivatives?

Answer:

Contradictions often arise from variations in:

Q. Methodological Solutions :

- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Perform dose-response curves and compare IC/EC values across multiple studies .

Advanced: What strategies are effective for optimizing the regioselectivity of methyl and carboxyl groups in quinoline synthesis?

Answer:

- Directed Metalation : Use directing groups (e.g., halogens) to control methyl or carboxyl group placement .

- Protection-Deprotection : Temporarily block reactive sites during synthesis (e.g., using tert-butyl esters for carboxylic acid protection) .

- Computational Modeling : DFT calculations to predict substituent effects on regioselectivity .

Example : In 2-methylquinoline-6-carboxylic acid synthesis, methyl group introduction at position 2 is favored due to steric and electronic effects of the quinoline ring .

Advanced: How do structural modifications (e.g., fluorine substitution) impact the biological and physicochemical properties of this compound?

Answer:

- Fluorine Substitution :

- Enhanced Bioavailability : Fluorine at position 6 increases metabolic stability and membrane permeability .

- Electron-Withdrawing Effects : Alters pKa of the carboxylic acid group, affecting solubility .

- Methyl vs. Ethyl Groups : Methyl at position 8 improves steric hindrance, reducing off-target interactions compared to bulkier ethyl groups .

Validation : Compare logP, solubility, and in vitro ADME profiles of analogs .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Antimicrobial Development : Fluoroquinolone analogs inhibit DNA gyrase in gram-negative bacteria .

- Enzyme Probes : Carboxylic acid derivatives act as inhibitors for metalloenzymes (e.g., matrix metalloproteinases) .

- Drug Scaffolds : Functionalization at positions 6 and 8 enables tailored interactions with biological targets .

Advanced: How can computational methods aid in designing novel this compound derivatives?

Answer:

- Molecular Docking : Predict binding modes with target proteins (e.g., using AutoDock Vina) .

- QSAR Modeling : Correlate substituent properties (e.g., Hammett constants) with activity data .

- ADMET Prediction : Tools like SwissADME to optimize pharmacokinetic profiles .

Case Study : Modifying the 8-methyl group to a trifluoromethyl moiety improved target affinity in a kinase inhibition study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.